molecular formula C5H8N4O2S B2904726 (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 332898-05-2

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B2904726
CAS RN: 332898-05-2
M. Wt: 188.21
InChI Key: SMVVDLCFRZJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8N4O2S . The SMILES representation is CC1=NN=C(N1N)SCC(=O)O .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity . They have been reported to interact with various targets, including enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) , and matrix metalloproteinase-1 (MMP-1) .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

1,2,4-triazole derivatives have been associated with the inhibition of the cyp51 enzyme , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. For instance, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, which can affect the action of such compounds .

properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-3-7-8-5(9(3)6)12-2-4(10)11/h2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVVDLCFRZJOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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